molecular formula C8H15F2NO B14783417 3,3-Difluoro-4-(2-methoxyethyl)piperidine

3,3-Difluoro-4-(2-methoxyethyl)piperidine

Cat. No.: B14783417
M. Wt: 179.21 g/mol
InChI Key: BGNZSGLFKOXULA-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(2-methoxyethyl)piperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of piperidine derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST) . These reagents are effective for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides.

Industrial Production Methods

Industrial production of fluorinated piperidines often employs large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The choice of reagents and conditions depends on the specific requirements of the target compound and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(2-methoxyethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluorinated ketones or aldehydes, while reduction can produce simpler alkyl derivatives .

Scientific Research Applications

3,3-Difluoro-4-(2-methoxyethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(2-methoxyethyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-4-(2-methoxyethyl)piperidine is unique due to the presence of both fluorine atoms and the methoxyethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

3,3-difluoro-4-(2-methoxyethyl)piperidine

InChI

InChI=1S/C8H15F2NO/c1-12-5-3-7-2-4-11-6-8(7,9)10/h7,11H,2-6H2,1H3

InChI Key

BGNZSGLFKOXULA-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCNCC1(F)F

Origin of Product

United States

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